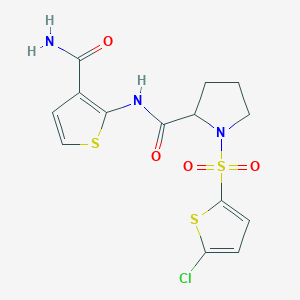

N-(3-carbamoylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide

説明

特性

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O4S3/c15-10-3-4-11(24-10)25(21,22)18-6-1-2-9(18)13(20)17-14-8(12(16)19)5-7-23-14/h3-5,7,9H,1-2,6H2,(H2,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHFJBDPPLCCCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=C(C=CS3)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-carbamoylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

Molecular Details

- IUPAC Name : N-(3-carbamoylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide

- Molecular Formula : C14H14ClN3O4S3

- Molecular Weight : 419.9 g/mol

- CAS Number : 1098645-97-6

Structural Representation

The compound features a pyrrolidine ring connected to a thiophene and chlorothiophene moiety, which are integral to its biological activity.

The biological activity of N-(3-carbamoylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting various enzyme activities, which can lead to significant therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can modify receptor signaling pathways, potentially impacting cellular responses.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to N-(3-carbamoylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide exhibit antimicrobial and anticancer properties. Studies have shown that such compounds can effectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy.

In Vitro Studies

Recent studies have demonstrated the efficacy of related compounds in inhibiting the growth of various cancer cell lines. For instance, compounds with similar thiophene structures showed significant cytotoxicity against breast and colon cancer cell lines, suggesting that the presence of thiophene enhances biological activity.

Comparative Analysis

Medicinal Chemistry

Given its structural characteristics, this compound has potential applications in drug design, particularly for developing new therapies targeting cancer and infectious diseases.

Material Science

The unique electronic properties of thiophene derivatives may also lend themselves to applications in organic electronics and materials science.

類似化合物との比較

Comparison with Structural Analogs

Core Structural Variations

The pyrrolidine-2-carboxamide scaffold is a common feature among analogs, but substitutions and stereochemistry significantly differentiate activity and properties:

Key Observations :

- Ring Size: The target compound’s pyrrolidine core (5-membered) vs. Compound 9’s piperidine (6-membered) may alter conformational flexibility and steric interactions.

- Stereochemistry : The (2S,4R) configuration in patent analogs (Examples 157, 170) is associated with optimized hydrogen-bonding interactions in enzyme inhibition, whereas the target compound’s stereochemical profile remains undefined .

Substituent Effects

Heterocyclic Moieties

- 5-Chlorothiophen-2-yl Group : Present in the target compound and Compound 9 , this electron-withdrawing substituent enhances metabolic stability and π-π stacking with aromatic residues in enzyme active sites.

- Thiazol/Oxazol vs.

Functional Group Variations

- Sulfonyl vs. Acyl Linkages : The target compound’s sulfonyl group (-SO2-) is more electron-withdrawing and polar than the acyl groups (-CO-) in patent analogs, likely increasing solubility and hydrogen-bond acceptor capacity .

- Carbamoyl vs. Benzyl/Aryl Groups: The 3-carbamoylthiophen-2-yl substituent in the target compound may enhance hydrogen-bond donor activity compared to the benzyl or aryl groups in analogs, influencing target binding .

Implications for Drug Design

- Bioavailability : The target compound’s sulfonyl group and carbamoyl substituent may improve aqueous solubility over patent analogs but reduce logP values, necessitating formulation optimization.

- Target Selectivity : The 5-chlorothiophen-2-yl group’s presence in both the target compound and Compound 9 suggests shared affinity for thiophene-binding enzymes (e.g., kinases or proteases), though pyrrolidine vs. piperidine cores may shift selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。